

# In-Depth Technical Guide: 5-(2,4-Dichlorophenyl)-2-furaldehyde

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## Compound of Interest

**Compound Name:** 5-(2,4-Dichlorophenyl)-2-furaldehyde

**Cat. No.:** B1269395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential biological activities of **5-(2,4-Dichlorophenyl)-2-furaldehyde**, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science.

## Core Chemical Properties

**5-(2,4-Dichlorophenyl)-2-furaldehyde** is a solid organic compound.<sup>[1]</sup> Its chemical identity is well-defined by its structural and physicochemical properties. The IUPAC name for this compound is 5-(2,4-dichlorophenyl)furan-2-carbaldehyde.<sup>[2]</sup>

## Quantitative Chemical Data

The key quantitative properties of **5-(2,4-Dichlorophenyl)-2-furaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	241.07 g/mol	[2][3][4]
CAS Number	56300-69-7	[2][4]
Melting Point	158-163 °C	[1]
Exact Mass	239.9744848 Da	[2][3]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	30.2 Å <sup>2</sup>	[2][3]

#### Structural Identifiers:

- SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O[3]
- InChI: InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H[2]
- InChIKey: WTXWLFKNQYWFPK-UHFFFAOYSA-N[2]

Spectral Data: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and ATR-IR spectral data for **5-(2,4-Dichlorophenyl)-2-furaldehyde** are available in public databases such as PubChem.[2]

## Experimental Protocols: Synthesis

The synthesis of 5-aryl-2-furaldehydes, including the title compound, is typically achieved through cross-coupling reactions. Two prominent and effective methods are the Meerwein arylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

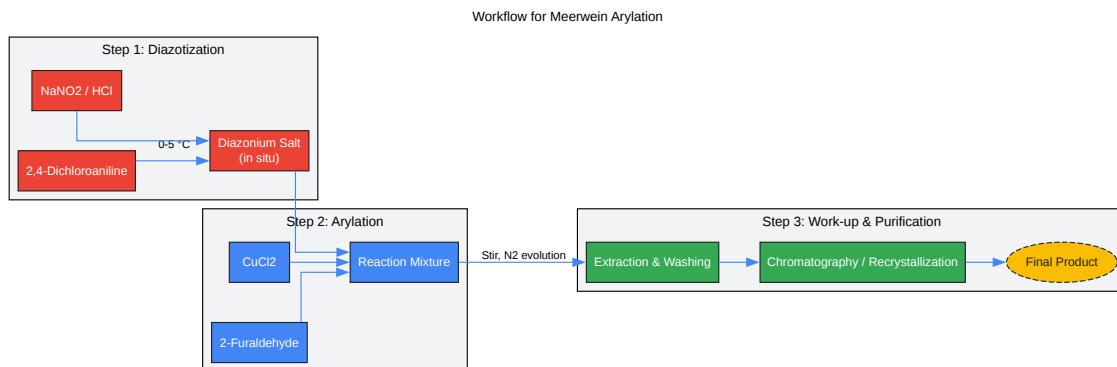
### Method 1: Meerwein Arylation

This method involves the addition of an aryl diazonium salt to an electron-poor alkene, in this case, the furan ring of a furaldehyde precursor.[5] The reaction proceeds via a radical

mechanism.[\[5\]](#)

#### Detailed Protocol:

- **Diazotization:** A solution of 2,4-dichloroaniline (1 equivalent) in a suitable aqueous acid (e.g., HCl) is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1 equivalent) is added dropwise while maintaining the low temperature to form the 2,4-dichlorobenzenediazonium chloride salt.
- **Arylation:** The freshly prepared diazonium salt solution is added to a stirred solution of 2-furaldehyde (1-1.5 equivalents) in a solvent such as acetone or water. A copper(II) salt catalyst (e.g., CuCl<sub>2</sub>) is added portion-wise.
- **Reaction:** The reaction mixture is stirred at room temperature or gently warmed (e.g., 30-40 °C) until the evolution of nitrogen gas ceases.
- **Work-up:** The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-(2,4-Dichlorophenyl)-2-furaldehyde**.



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Caption: General workflow for the synthesis via Meerwein Arylation.

## Method 2: Suzuki-Miyaura Coupling

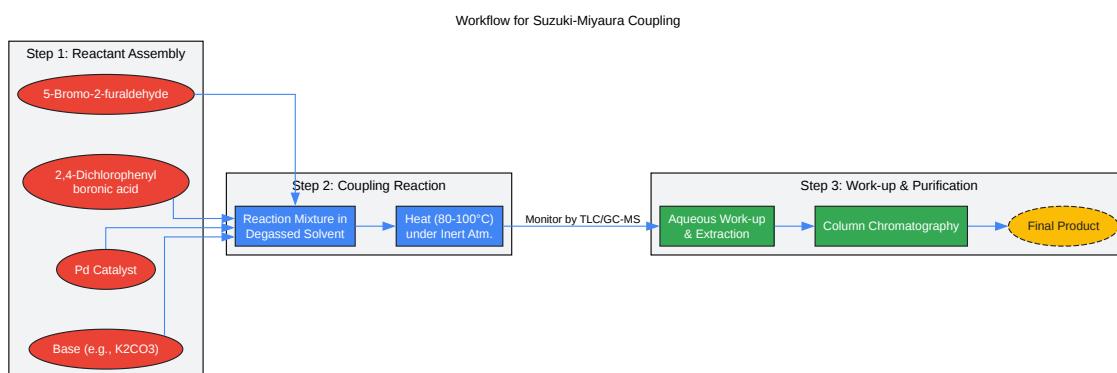
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-C bonds and is widely used for synthesizing biaryl compounds.[6] It involves the reaction of an organoboron compound with an organic halide.[6]

Detailed Protocol:

- Reactant Preparation: In a reaction vessel, 5-bromo-2-furaldehyde (1 equivalent), 2,4-dichlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  or

Pd(dppf)Cl<sub>2</sub> (0.01-0.05 equivalents), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents) are combined.

- Solvent Addition: A degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water or toluene/ethanol/water, is added.
- Reaction: The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) to reflux (typically 80-100 °C) for several hours (2-24 h). The reaction progress is monitored by TLC or GC-MS.
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
- Purification: The residue is purified by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) to afford the pure product.

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Caption: General workflow for the synthesis via Suzuki-Miyaura Coupling.

## Potential Biological Activity

While specific studies on **5-(2,4-Dichlorophenyl)-2-furaldehyde** are limited, the broader class of furan derivatives and compounds containing the dichlorophenyl moiety are known to possess a range of biological activities.[5][7] This suggests that the title compound could be a candidate for further investigation in drug discovery.

## Antimicrobial Activity

Furan-containing compounds have a long history as antimicrobial agents.<sup>[8]</sup> For instance, nitrofurantoin is a well-known antibiotic.<sup>[8]</sup> The general antimicrobial activity of furan derivatives is often attributed to their ability to generate reactive intermediates within microbial cells, which can lead to damage of essential macromolecules like DNA and proteins.<sup>[2][9]</sup> A study on a triazolo-thiadiazole derivative containing a 2,4-dichlorophenyl group demonstrated antibacterial and antifungal activities, suggesting this moiety contributes to the antimicrobial profile.

## Anticancer Activity

Derivatives of 5-aryl-2-furaldehydes are being investigated for their potential as anticancer agents.<sup>[5]</sup> A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization.<sup>[1]</sup> By binding to tubulin, these molecules disrupt the formation and dynamics of microtubules, which are critical for cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in cancer cells.<sup>[1][6]</sup> Furthermore, studies on the related compound 5-hydroxymethyl-2-furfural have suggested that it may induce lung cancer through the upregulation of key targets like MAPK3, MAPK1, and SRC.<sup>[10]</sup> This highlights the importance of the furan scaffold in interacting with critical cellular signaling pathways.<sup>[6][7]</sup>

Disclaimer: **5-(2,4-Dichlorophenyl)-2-furaldehyde** is intended for research use only and is not for diagnostic or therapeutic use.<sup>[4]</sup> Further in-depth studies are required to fully elucidate its specific biological activities and mechanisms of action.

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